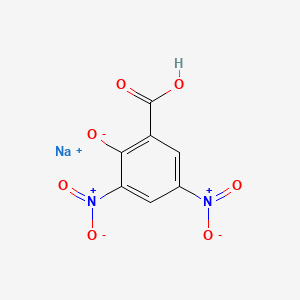
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt
描述
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt, also known as 3,5-dinitrosalicylic acid sodium salt, is an organic compound with the molecular formula C₇H₄N₂O₇Na. This compound is a derivative of benzoic acid and is characterized by the presence of two nitro groups and a hydroxyl group on the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
属性
CAS 编号 |
46506-88-1 |
|---|---|
分子式 |
C7H4N2NaO7 |
分子量 |
251.11 g/mol |
IUPAC 名称 |
sodium;2-carboxy-4,6-dinitrophenolate |
InChI |
InChI=1S/C7H4N2O7.Na/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;/h1-2,10H,(H,11,12); |
InChI 键 |
WTMHPTWILGYQQA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-].[Na] |
同义词 |
3,5-dinitrosalicylic acid 3,5-dinitrosalicylic acid, dilithium salt 3,5-dinitrosalicylic acid, dipotassium salt 3,5-dinitrosalicylic acid, monocesium salt 3,5-dinitrosalicylic acid, monolithium salt 3,5-dinitrosalicylic acid, monopotassium salt 3,5-dinitrosalicylic acid, monorubidium salt 3,5-dinitrosalicylic acid, monosodium salt |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt typically involves the nitration of salicylic acid. The process begins with the nitration of salicylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring. The resulting product, 3,5-dinitrosalicylic acid, is then neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of reducing sugars.
Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound is used in the synthesis of various organic compounds and as an intermediate in the production of dyes and pharmaceuticals.
作用机制
The mechanism of action of benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the nitro groups in the compound can participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes.
相似化合物的比较
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt can be compared with other similar compounds such as:
3,5-Dinitrobenzoic acid: Similar in structure but lacks the hydroxyl group, resulting in different chemical reactivity and applications.
2-Hydroxy-5-nitrobenzoic acid: Contains only one nitro group, leading to different chemical properties and uses.
Salicylic acid: The parent compound, which lacks the nitro groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, which confer distinct chemical properties and make it suitable for a wide range of applications in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


